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N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Epigenetics HDAC inhibitor selectivity HDAC3-sparing

N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide (CAS 2034411-47-5), also named N1-(2-fluorophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, is a synthetic small-molecule organic compound with molecular formula C19H19FN2O3 and molecular weight 342.37 g/mol. It belongs to the ethanediamide (oxalamide) class and has been characterized as an inhibitor of zinc-dependent histone deacetylases (HDACs), with documented inhibitory activity against human HDAC8 (IC50 98 nM, recombinant enzyme) and HDAC2 (IC50 135 nM, MDA-MB-231 cellular assay), while demonstrating marked sparing of HDAC3 (IC50 >10,000 nM).

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 2034411-47-5
Cat. No. B2866330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
CAS2034411-47-5
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C19H19FN2O3/c1-25-19(10-13-6-2-3-7-14(13)11-19)12-21-17(23)18(24)22-16-9-5-4-8-15(16)20/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24)
InChIKeyYLMMDZOISPCDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide (CAS 2034411-47-5): Compound Identity and Core Pharmacological Class


N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide (CAS 2034411-47-5), also named N1-(2-fluorophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, is a synthetic small-molecule organic compound with molecular formula C19H19FN2O3 and molecular weight 342.37 g/mol . It belongs to the ethanediamide (oxalamide) class and has been characterized as an inhibitor of zinc-dependent histone deacetylases (HDACs), with documented inhibitory activity against human HDAC8 (IC50 98 nM, recombinant enzyme) and HDAC2 (IC50 135 nM, MDA-MB-231 cellular assay), while demonstrating marked sparing of HDAC3 (IC50 >10,000 nM) [1]. The compound is commercially available through specialty chemical suppliers at ≥95% purity and is primarily utilized as a research tool in epigenetic probe discovery and HDAC isoform selectivity profiling .

Why Pan-HDAC or HDAC8-Only Inhibitors Cannot Substitute for N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide in Isoform-Selective Epigenetic Research


HDAC inhibitors are not functionally interchangeable. The clinical and biological consequences of HDAC inhibition depend critically on the subset of isoforms targeted. Pan-inhibitors such as SAHA (vorinostat) suppress HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 with varying potency [1], producing broad transcriptomic effects that confound mechanistic deconvolution and contribute to dose-limiting toxicities including thrombocytopenia and fatigue [2]. Conversely, highly selective HDAC8 inhibitors such as PCI-34051 (IC50 10 nM for HDAC8, >1,000-fold selective over HDAC2/3) lack meaningful HDAC2 engagement, limiting their utility in disease contexts where HDAC2 is a validated target, such as chronic obstructive pulmonary disease and certain hematological malignancies. N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide occupies a distinct pharmacological niche—exhibiting dual nanomolar inhibition of HDAC8 (IC50 98 nM) and HDAC2 (IC50 135 nM) while sparing HDAC3 (IC50 >10,000 nM) [3]. This selectivity signature makes the compound particularly suited for experiments requiring concurrent HDAC8/2 engagement without confounding HDAC3-mediated effects. Substituting a generic pan-inhibitor or an HDAC8-only probe would alter the isoform inhibition landscape and compromise experimental interpretability.

Quantitative Head-to-Head Differentiation Evidence for N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide


HDAC3-Sparing Selectivity: >74-Fold Window Over HDAC3 Versus SAHA's Pan-Inhibitory Profile

N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide exhibits a pronounced selectivity window against HDAC3 relative to its activity on HDAC2 and HDAC8. Against HDAC3 in human MDA-MB-231 cells, the compound demonstrates an IC50 >10,000 nM, yielding a >74-fold selectivity ratio over HDAC2 (IC50 135 nM) and a >102-fold ratio over HDAC8 (IC50 98 nM) [1]. In contrast, the pan-HDAC inhibitor SAHA potently inhibits HDAC3 with reported IC50 values ranging from 20 nM to 869 nM across independent studies, showing no meaningful HDAC3-sparing behavior [2][3]. This differential HDAC3 engagement is critical: HDAC3 is a core component of the NCoR/SMRT co-repressor complex and its inhibition is linked to distinct transcriptional and metabolic consequences, including disruption of circadian rhythm regulation and hepatic lipid metabolism [4]. A compound that spares HDAC3 while maintaining HDAC8/2 inhibition enables experimental dissection of HDAC3-dependent versus HDAC3-independent epigenetic mechanisms.

Epigenetics HDAC inhibitor selectivity HDAC3-sparing Isoform profiling

Dual HDAC8/HDAC2 Nanomolar Inhibition Versus PCI-34051's HDAC8-Only Selectivity: A Distinct Target Engagement Profile

The target compound simultaneously engages HDAC8 (IC50 98 nM, recombinant enzyme) and HDAC2 (IC50 135 nM, cellular assay) at therapeutically relevant nanomolar concentrations [1]. This dual inhibition profile contrasts sharply with the benchmark HDAC8-selective inhibitor PCI-34051, which achieves an IC50 of 10 nM against HDAC8 but exhibits >1,000-fold selectivity over HDAC2, rendering it essentially inactive against HDAC2 at pharmacologically achievable concentrations . The differential HDAC2 engagement has translational significance: HDAC2 is a validated therapeutic target in chronic obstructive pulmonary disease (COPD), where its overexpression drives corticosteroid resistance through glucocorticoid receptor deacetylation [2], and in acute myeloid leukemia, where HDAC2 maintains leukemic stem cell self-renewal [3]. Researchers requiring concomitant HDAC8 and HDAC2 inhibition cannot achieve this with PCI-34051 or related HDAC8-only probes; conversely, researchers seeking HDAC2 inhibition without HDAC3 activity cannot use pan-inhibitors. This compound uniquely addresses the HDAC8/2 dual-targeting niche.

HDAC8 HDAC2 Dual inhibition PCI-34051 Target engagement

Non-Hydroxamate Zinc-Binding Pharmacophore: Ethanediamide Core Differentiation from Hydroxamate-Dependent Clinical HDAC Inhibitors

The vast majority of clinically advanced HDAC inhibitors—including SAHA (vorinostat), belinostat, panobinostat, and givinostat—utilize a hydroxamic acid moiety as the zinc-binding group (ZBG) [1]. While hydroxamates provide potent zinc chelation, they are associated with pharmacokinetic liabilities including rapid glucuronidation, short plasma half-life, and potential for off-target metalloenzyme inhibition [2]. N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide employs an ethanediamide (oxalamide) core as its ZBG, structurally classified as a bidentate oxygen-based chelator distinct from the hydroxamate pharmacophore [3]. Non-hydroxamate HDAC inhibitors are an actively pursued strategy to improve isoform selectivity, metabolic stability, and safety margins [4]. The ethanediamide motif in this compound is embedded within a larger substituted indane scaffold (2-methoxy-2,3-dihydro-1H-indene), a cap group that is structurally unrelated to the phenyl or cinnamyl cap groups of hydroxamate-based inhibitors. This chemotype divergence means that structure-activity relationships (SAR) established for hydroxamate series cannot be extrapolated to predict the behavior of this compound in biological systems or in chemical optimization campaigns.

Zinc-binding group Non-hydroxamate Ethanediamide Pharmacophore SAHA

Indane-Based Cap Group Structural Differentiation from Linear and Aromatic Cap Groups in Conventional HDAC Inhibitor Chemotypes

The canonical HDAC inhibitor pharmacophore consists of three modules: a cap group that interacts with the enzyme surface at the active site entrance, a linker spanning the hydrophobic tunnel, and a zinc-binding group (ZBG) that coordinates the catalytic zinc ion [1]. N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide incorporates a 2-methoxy-2,3-dihydro-1H-indene moiety as its cap group—a bicyclic, partially saturated indane scaffold that is structurally differentiated from the cinnamyl cap of belinostat, the indole cap of panobinostat, and the anilide cap of entinostat (MS-275) [2]. The indane cap provides a rigid, three-dimensional surface recognition element with a methoxy substituent at the 2-position. Published SAR studies on substituted indane derivatives as HDAC inhibitors (US Patent 8,552,199) demonstrate that the indane substitution pattern and stereochemistry significantly modulate HDAC isoform selectivity and cellular potency [3]. The structural closest commercially cataloged analog, N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, replaces the 2-fluorophenyl group with a benzyl group at the opposite amide position, illustrating the modular nature of this scaffold . Researchers procuring this compound for SAR expansion can modify either the cap (2-fluorophenyl vs. benzyl vs. other aryl) or the indane substitution while maintaining the ethanediamide ZBG and linker architecture.

Cap group Indane scaffold 2,3-dihydro-1H-indene Structural novelty HDAC inhibitor design

Lipinski Rule-of-Five Compliance and Favorable Calculated Physicochemical Profile Relative to Clinical HDAC Inhibitor Benchmarks

N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has a calculated logP of approximately 4.11 and a polar surface area (PSA) of 30.21 Ų, with zero violations of the Lipinski Rule of Five (RO5) . The compound's full molecular weight of 342.37 g/mol positions it within the typical small-molecule drug space, and it contains 2 hydrogen bond acceptors with 0 hydrogen bond donors (when considering the amide NH groups as donors, the count is 2) . This profile is comparable to or more favorable than several clinical HDAC inhibitors: SAHA (MW 264, logP 2.94, PSA 78.43), panobinostat (MW 349, logP ~3.2, PSA ~105), and belinostat (MW 318, logP ~2.3, PSA ~95) [1]. The lower PSA of the target compound (30.21 vs. 78-105 for hydroxamate-based inhibitors) is consistent with the absence of the hydroxamic acid moiety and may contribute to improved passive membrane permeability, though direct permeability data are not publicly available. It should be noted that predicted physicochemical properties do not substitute for experimentally measured ADME parameters, and the absence of publicly available solubility, permeability, metabolic stability, or plasma protein binding data for this specific compound represents a significant evidence gap that prospective users must address through their own characterization.

Drug-likeness Lipinski Physicochemical properties logP PSA

Recombinant HDAC8 Versus Cellular HDAC2 Assay Format Orthogonality: Reducing Assay Artifact Risk in Hit Confirmation

The HDAC inhibitory data for N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide were generated using orthogonal assay formats: HDAC8 inhibition was measured on recombinant human full-length GST-tagged enzyme expressed in E. coli (biochemical assay), while HDAC2 and HDAC3 inhibition were measured in human MDA-MB-231 breast cancer cells (cellular context) [1]. This orthogonal evidence reduces the probability that the observed HDAC8/HDAC2 inhibition and HDAC3-sparing profile arises from a single assay artifact—a known concern in HDAC inhibitor screening where fluorescent assay interference, aggregation-based inhibition, or redox cycling can generate false positives [2]. Many HDAC inhibitors reported in the literature are characterized exclusively in recombinant enzyme assays, which do not account for cellular permeability, intracellular protein binding, or competition with endogenous substrates. The availability of cellular HDAC2 and HDAC3 inhibition data for this compound provides an additional layer of confidence: the compound is cell-permeable (implicitly demonstrated by its activity in MDA-MB-231 cells) and maintains its HDAC3-sparing selectivity in a cellular environment with native protein complexes. However, it should be noted that HDAC8 data were obtained only in the recombinant format; orthogonal cellular HDAC8 engagement data (e.g., SMC3 acetylation, a specific HDAC8 substrate) are not publicly available and would further strengthen the evidence.

Assay orthogonality Biochemical vs. cellular HDAC8 HDAC2 Hit validation

Recommended Research and Procurement Application Scenarios for N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide


HDAC Isoform Selectivity Profiling Panels Requiring HDAC3-Sparing Activity with HDAC8/2 Coverage

Research groups conducting systematic HDAC isoform selectivity profiling should include this compound as a representative of the HDAC8/2-dual, HDAC3-sparing chemotype. In a typical panel including SAHA (pan-inhibitor) and PCI-34051 (HDAC8-selective), this compound fills a gap by providing nanomolar engagement of both HDAC8 (IC50 98 nM) and HDAC2 (IC50 135 nM) while demonstrating >74-fold selectivity against HDAC3 (IC50 >10,000 nM) [1]. This profile is mechanistically distinct from both pan-inhibitors and isoform-selective probes currently available, enabling the deconvolution of HDAC3-dependent versus HDAC8/2-dependent transcriptional and phenotypic effects [2].

Non-Hydroxamate HDAC Inhibitor Lead Optimization and Medicinal Chemistry SAR Campaigns

Medicinal chemistry teams focused on developing next-generation HDAC inhibitors with improved pharmacokinetic properties can utilize this compound as a non-hydroxamate lead scaffold. The ethanediamide zinc-binding group avoids the metabolic liabilities associated with hydroxamic acids (rapid glucuronidation, short t₁/₂), while the indane cap provides a three-dimensional surface recognition element amenable to systematic substitution [3]. The compound's Lipinski compliance (MW 342, logP ~4.1, PSA 30 Ų, zero RO5 violations) makes it a synthetically tractable starting point. Structure-activity relationship exploration can proceed via modular modification of the 2-fluorophenyl ring, the indane 2-methoxy substituent, or the ethanediamide linker, using the BindingDB-validated HDAC8/2/3 selectivity data as a benchmark for analog prioritization [1].

Preclinical Investigation of HDAC2-Dependent Disease Models (COPD, AML) Without HDAC3 Confounding

Investigators studying disease models where HDAC2 is a validated therapeutic target—including chronic obstructive pulmonary disease (COPD), where HDAC2 overexpression mediates corticosteroid resistance via glucocorticoid receptor deacetylation, and acute myeloid leukemia, where HDAC2 maintains leukemic stem cell self-renewal—can employ this compound to achieve HDAC2 inhibition without the confounding effects of concurrent HDAC3 suppression [4][5]. Pan-HDAC inhibitors such as SAHA inhibit HDAC3 at nanomolar concentrations (IC50 20-869 nM), introducing HDAC3-dependent effects on NCoR/SMRT co-repressor function, circadian biology, and hepatic lipid metabolism that complicate phenotypic interpretation [2]. The HDAC3-sparing profile of this compound (IC50 >10,000 nM) enables cleaner pharmacological dissection of HDAC2-mediated disease mechanisms [1].

Chemical Probe Procurement for Epigenetic Target Deconvolution in Breast Cancer Cell Models

The compound's HDAC2 and HDAC3 inhibitory data were generated in the MDA-MB-231 triple-negative breast cancer cell line, establishing a direct evidence base for its use in breast cancer epigenetic research [1]. MDA-MB-231 cells are a widely used model for studying the role of HDACs in epithelial-to-mesenchymal transition (EMT), metastasis, and therapeutic resistance. Researchers can procure this compound for use in MDA-MB-231-based assays with the confidence that cellular permeability and intracellular HDAC2/HDAC3 target engagement have been experimentally demonstrated in this specific cell context. For studies extending to other breast cancer subtypes (e.g., MCF-7, BT-474, HCC1937), independent confirmation of cellular activity is recommended, as permeability and potency may vary across cell lines with differing drug efflux transporter expression.

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